molecular formula C8H17N B8527185 N,N-Diethyl-2-methylprop-2-en-1-amine CAS No. 19737-36-1

N,N-Diethyl-2-methylprop-2-en-1-amine

Cat. No. B8527185
Key on ui cas rn: 19737-36-1
M. Wt: 127.23 g/mol
InChI Key: QSZVXIAOKRJLJW-UHFFFAOYSA-N
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Patent
US07482417B2

Procedure details

54.86 g (0.75 mol) of diethylamine and 45.28 g (0.50 mol) of 1-chloro-2-methyl-2-propene were dissolved in chloroform (100.14 g), 20.0 g of sodium hydroxide was added, and the system was allowed to react for 15 hours at 70° C. Upon completion of the reaction, the chloroform solution was washed with a sodium carbonate aqueous solution to remove the unreacted diethylamine, diethylamine hydrochloride, and sodium hydroxide, which yielded a chloroform solution of N,N-diethyl-2-methyl-2-propene-1-amine. 150 g of a 4 N hydrochloric acid aqueous solution was added to the chloroform solution, the N,N-diethyl-2-methyl-2-propene-1-amine was converted into a hydrochloride and extracted from the aqueous phase, and the water was removed by freeze drying, which yielded 60.57 g (0.37 mol; 74% yield) of 2-propene-1-aminium, N,N-diethyl-2-methyl, hydrochloride in the form of a white powder. The structure of the 2-propene-1-aminium, N,N-diethyl-2-methyl, hydrochloride thus obtained was confirmed by 1H-NMR (400 MHz)
Quantity
54.86 g
Type
reactant
Reaction Step One
Quantity
45.28 g
Type
reactant
Reaction Step One
Quantity
100.14 g
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].Cl[CH2:7][C:8]([CH3:10])=[CH2:9].[OH-].[Na+]>C(Cl)(Cl)Cl>[CH2:1]([N:3]([CH2:4][CH3:5])[CH2:7][C:8]([CH3:10])=[CH2:9])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
54.86 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
45.28 g
Type
reactant
Smiles
ClCC(=C)C
Name
Quantity
100.14 g
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 15 hours at 70° C
Duration
15 h
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
WASH
Type
WASH
Details
the chloroform solution was washed with a sodium carbonate aqueous solution
CUSTOM
Type
CUSTOM
Details
to remove the unreacted diethylamine, diethylamine hydrochloride, and sodium hydroxide, which

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC(=C)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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